

Technical Source & Synthesis Guide: 6-(4-Bromophenyl)-6-oxohexanoic Acid

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Compound of Interest

Compound Name: 6-(4-Bromophenyl)-6-oxohexanoic acid

CAS No.: 102862-52-2

Cat. No.: B010326

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Executive Summary

6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 102862-52-2) is a critical intermediate in medicinal chemistry, serving as a scaffold for Histone Deacetylase (HDAC) inhibitors and a linker in Proteolysis Targeting Chimeras (PROTACs). Its dual functionality—an aryl bromide handle for cross-coupling and a carboxylic acid tail for amide bond formation—makes it a versatile building block.

However, commercial availability is often restricted to "make-to-order" or expensive research-scale quantities (

500/g). This guide provides a dual-track strategy: a Sourcing Analysis for rapid acquisition and a validated Synthesis Protocol for cost-effective scale-up.

Chemical Profile & Utility[1]

Property	Specification
Chemical Name	6-(4-Bromophenyl)-6-oxohexanoic acid
CAS Number	102862-52-2
Molecular Formula	C ₁₂ H ₁₃ BrO ₃
Molecular Weight	285.13 g/mol
Structural Features	Para-substituted aryl bromide; C6-ketone; Terminal carboxylic acid.
Key Applications	HDAC inhibitor synthesis (SAHA analogues); Linker chemistry (PROTACs, ADCs); Suzuki- Miyaura coupling substrates.

Structural Insight: The C6-ketone position is crucial. It mimics the acetyl-lysine binding pocket in HDAC enzymes when derivatized to a hydroxamic acid. The para-bromo substituent allows for late-stage diversification via palladium-catalyzed cross-coupling [1].

Sourcing Strategy: Market Analysis

For early-stage discovery requiring <5g, purchasing is recommended to save time. For gram-to-kilogram campaigns, internal synthesis is the only economically viable path.

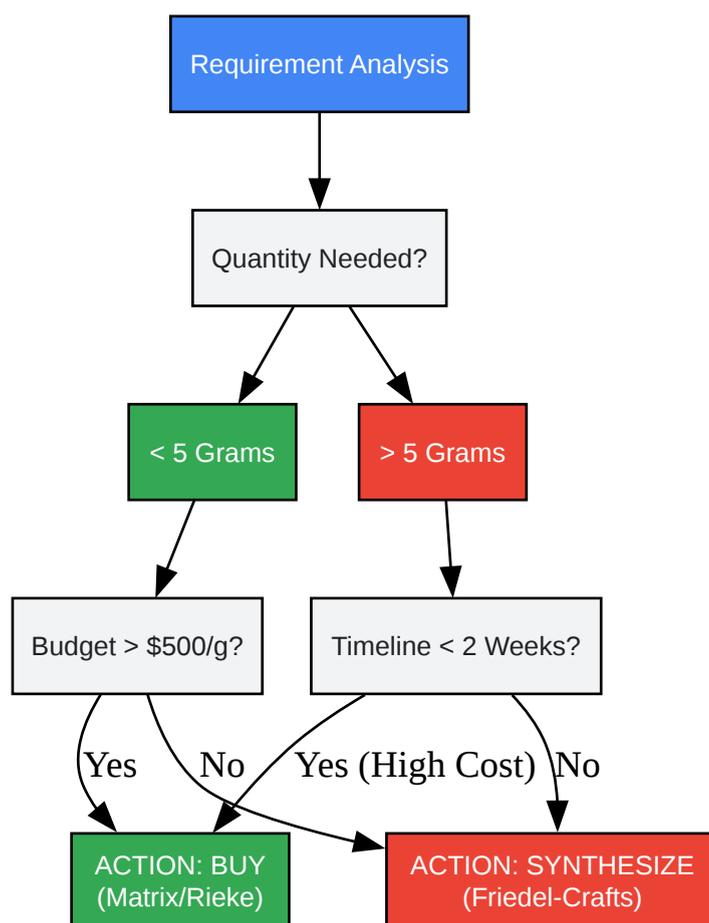
Commercial Supplier Landscape (Research Scale)

Note: Prices are indicative of the 2024-2025 market and subject to fluctuation.

Supplier Tier	Vendor Examples	Typical Pack Size	Approx. Price (USD)	Lead Time
Tier 1 (Catalog)	Matrix Scientific	1g / 5g	\$319 / \$1,165	1-2 Weeks
Tier 2 (Specialty)	Rieke Metals	2g	\$529	2-3 Weeks
Tier 3 (Custom)	Am. Custom Chem.	1g	~\$900	4-6 Weeks
Bulk Aggregators	MolPort / PubChem	Variable	Inquire	Variable

"Make vs. Buy" Decision Logic

The following decision tree assists project leads in optimizing resource allocation.



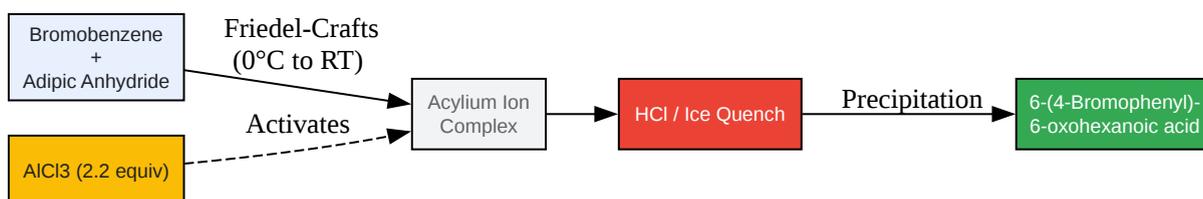
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Figure 1: Strategic decision matrix for sourcing **6-(4-Bromophenyl)-6-oxohexanoic acid**.

Technical Synthesis Protocol (The "Make" Option)

When commercial costs are prohibitive, the Friedel-Crafts Acylation of bromobenzene with adipic anhydride is the industry-standard route. This reaction is highly regioselective for the para position due to steric hindrance at the ortho position and the deactivating nature of the bromine atom [2].

Reaction Pathway



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Figure 2: Friedel-Crafts acylation pathway using Aluminum Chloride.

Detailed Methodology

Safety Note: Aluminum chloride (

) reacts violently with water, releasing HCl gas.[1] Perform all steps in a fume hood.

Reagents:

- Bromobenzene (Solvent/Reactant): 50 mL (Excess)
- Adipic Anhydride (or Adipoyl Chloride): 10 mmol
- Aluminum Chloride (): 22 mmol (2.2 equivalents)
- Dichloromethane (DCM): Optional co-solvent if Bromobenzene is limited.

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).
- Catalyst Addition: Add anhydrous AlCl₃ (22 mmol) to the flask.
- Solvent/Reactant: Add Bromobenzene (30 mL) to form a suspension. Cool to 0°C in an ice bath.
- Acylation: Dissolve Adipic Anhydride (10 mmol) in Bromobenzene (10 mL) or DCM. Add dropwise to the suspension over 30 minutes.
 - Observation: The mixture will turn yellow/orange and evolve HCl gas.
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
- Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (100g) and concentrated HCl (10 mL). Stir vigorously for 30 minutes to break the aluminum complex.
- Isolation:
 - Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
 - Combine organic layers and wash with Brine.
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification: The crude solid is often recrystallized from Ethanol/Water or Toluene/Hexane to yield off-white crystals.

Expected Yield: 65–80%^[2]

Quality Assurance & Validation

To ensure the integrity of the synthesized or purchased material, use the following validation parameters.

Analytical Specifications

Test	Method	Acceptance Criteria
Purity	HPLC (C18 column, MeCN/H ₂ O gradient)	> 95% Area Under Curve (AUC)
Identity	¹ H-NMR (400 MHz, DMSO-d ₆)	Confirms structure (see below)
Melting Point	Capillary Method	118°C – 122°C (Lit. value check)

¹H-NMR Interpretation (DMSO-d₆)

- δ 12.0 ppm (s, 1H): Carboxylic acid (-COOH).
- δ 7.85 ppm (d, 2H): Aryl protons ortho to ketone (deshielded).
- δ 7.70 ppm (d, 2H): Aryl protons ortho to bromine.
- δ 2.95 ppm (t, 2H):
-methylene to ketone (-CH₂-CO-Ar).
- δ 2.20 ppm (t, 2H):
-methylene to acid (-CH₂-COOH).
- δ 1.55 ppm (m, 4H): Internal methylene chain protons.

Note: The splitting pattern of the aromatic region (two doublets) confirms the para-substitution.

Applications in Drug Discovery^{[4][5][6]}

Linker Chemistry (PROTACs)

This molecule is an ideal "linker precursor."

- Step A: The carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative) using standard amide coupling (EDC/HOBt or HATU).
- Step B: The aryl bromide undergoes Suzuki coupling with a boronic acid derivative of the target protein ligand.

HDAC Inhibitor Synthesis

To generate SAHA-like analogues:

- Convert the carboxylic acid to a methyl ester.
- Perform Suzuki coupling on the aryl bromide to extend the "cap" group.
- Convert the ester to a hydroxamic acid () using hydroxylamine/KOH.

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